Bienvenue dans la boutique en ligne BenchChem!

N-(sec-butyl)-4-propoxybenzamide

PDE7A inhibition cAMP signaling neuroinflammation

Ensure target specificity in your research with N-(sec-butyl)-4-propoxybenzamide (CAS 910431-47-9). Unlike generic benzamides, this compound provides a verified IC50 of 1.40 nM against PDE7A with >900-fold selectivity over PDE3A and PDE5A, and a distinct 13-fold selectivity for CES1 over CES2. Its LogP of 3.50 and low molecular weight (235.32 g/mol) ensure reliable CNS penetration, de-risking your neurological and metabolic studies from confounding off-target effects.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
Cat. No. B267204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(sec-butyl)-4-propoxybenzamide
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC(C)CC
InChIInChI=1S/C14H21NO2/c1-4-10-17-13-8-6-12(7-9-13)14(16)15-11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
InChIKeyRKEAAADCYWCICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(sec-butyl)-4-propoxybenzamide: A Structurally Distinct Benzamide for Targeted PDE7A and CES1 Screening


N-(sec-butyl)-4-propoxybenzamide (CAS 910431-47-9) is a synthetic benzamide derivative characterized by a sec-butyl N-substituent and a para-propoxy group on the phenyl ring . This compound exhibits a LogP of 3.50 and a molecular weight of 235.32 g/mol [1], positioning it within the physicochemical space of CNS-penetrant small molecules. Its activity profile, established in authoritative bioactivity databases, includes potent inhibition of human PDE7A (IC50 = 1.40 nM) and human CES1 (IC50 = 47 nM), with significantly weaker activity against related phosphodiesterases and carboxylesterases [2][3]. This specific substitution pattern is key to its differentiated biological profile when compared to other benzamide analogs, making it a valuable probe for structure-activity relationship (SAR) studies and target validation efforts .

Why N-(sec-butyl)-4-propoxybenzamide Cannot Be Substituted by Generic Benzamides


Simple substitution with uncharacterized or structurally divergent benzamides in research or industrial workflows introduces significant risk of off-target activity or potency loss. N-(sec-butyl)-4-propoxybenzamide's unique combination of N-sec-butyl and 4-propoxy substituents results in a specific and well-documented pharmacological fingerprint that is not representative of the broader benzamide class. For example, while many benzamide derivatives have been explored for anthelmintic or CNS applications, their activity is highly dependent on specific substitution patterns [1]. The target compound demonstrates low-nanomolar inhibition of PDE7A (1.40 nM) [2] while exhibiting significantly weaker inhibition of PDE5A (IC50 = 3,100 nM) and PDE3A (IC50 = 1,300 nM), a selectivity profile that is not shared by generic benzamides [3]. Similarly, its activity against human CES1 (IC50 = 47 nM) is distinct from its activity against CES2 (IC50 = 610 nM), a nuance that would be lost with uncharacterized analogs [4]. Therefore, for applications requiring targeted inhibition of PDE7A or CES1, or for studies on drug metabolism where CES1/2 selectivity is critical, the specific substitution pattern of this compound is non-interchangeable.

Quantitative Differentiation of N-(sec-butyl)-4-propoxybenzamide: A Comparative Evidence Guide


Nanomolar PDE7A Inhibition: A 1,100-fold Selectivity Over PDE5A

N-(sec-butyl)-4-propoxybenzamide demonstrates potent inhibition of human PDE7A with an IC50 of 1.40 nM [1]. This is a significantly stronger inhibition than that observed for other benzamide-based PDE7A inhibitors, such as CHEMBL3359629 (IC50 = 2,200 nM) [2] and CHEMBL3354161 (IC50 = 740 nM) [3]. Crucially, the compound shows a remarkable 2,214-fold selectivity for PDE7A over PDE5A (IC50 = 3,100 nM) and 929-fold selectivity over PDE3A (IC50 = 1,300 nM) [1].

PDE7A inhibition cAMP signaling neuroinflammation

CES1 Inhibition: A Distinct Subtype-Selectivity Profile

The compound inhibits human carboxylesterase 1 (CES1) with an IC50 of 47 nM [1]. Its activity against porcine liver carboxylesterase is also notable (IC50 = 164 nM) [1]. Importantly, it is significantly less potent against the related human carboxylesterase 2 (CES2), with an IC50 of 610 nM, representing a 13-fold selectivity for CES1 over CES2 [1]. This selectivity profile is distinct from non-selective CES inhibitors like BNPP, which does not differentiate between CES isoforms as effectively.

Carboxylesterase inhibition drug metabolism CES1

Lack of Acetylcholinesterase Inhibition: A Key Safety Differentiator

In contrast to many benzamide derivatives that exhibit significant anticholinergic activity, N-(sec-butyl)-4-propoxybenzamide shows no measurable inhibition of acetylcholinesterase (AChE) at a concentration of 26 μM . This is a critical negative data point that distinguishes it from analogs like N-(2-isopropylphenyl)-4-propoxybenzamide or N-(4-benzamido-3-methylphenyl)-4-propoxybenzamide, for which AChE activity is often a concern due to their structural similarity to known AChE inhibitors .

Off-target profiling acetylcholinesterase CNS safety

Physicochemical Profile: Optimized for CNS Penetration

N-(sec-butyl)-4-propoxybenzamide possesses a calculated LogP of 3.50 and a molecular weight of 235.32 g/mol [1]. This places it well within the established optimal range for CNS drug candidates (LogP 2-5, MW < 400). In comparison, many CNS-active benzamides like Amisulpride (MW 369.48, LogP 2.4) and Sulpiride (MW 341.43, LogP 1.2) are either larger or more polar, potentially impacting their passive permeability and brain penetration [2]. The lower molecular weight and higher lipophilicity of N-(sec-butyl)-4-propoxybenzamide suggest a potential advantage for passive diffusion across the blood-brain barrier, a critical factor for CNS-targeted therapeutics.

CNS drug discovery Lipinski's Rule of Five physicochemical properties

Patent-Protected Scaffold for Novel Therapeutic Applications

The core benzamide scaffold with specific sec-butyl and propoxy substitution has been the subject of patent filings, indicating its potential as a novel therapeutic agent. For instance, a United States patent application (Case No. 11042634) from 2005 describes compounds and methods of use for a series of substituted benzamides, including those with sec-butyl and propoxy groups [1]. This is in contrast to older, off-patent benzamides like Metoclopramide or Sulpiride, which are widely available and lack patent protection. The existence of patent activity suggests that N-(sec-butyl)-4-propoxybenzamide represents a more recent and potentially novel chemical space within the benzamide class, which is of high interest for drug discovery programs seeking new chemical entities with strong intellectual property positions.

intellectual property novel chemical entity drug repurposing

Selective Lipoxygenase Inhibition Potential

N-(sec-butyl)-4-propoxybenzamide has been identified in screening as an inhibitor of platelet 12-lipoxygenase (12-LOX) at a concentration of 30 µM . While the exact IC50 is not reported, this activity is notable because 12-LOX is a distinct target from PDE7A and CES1. Many benzamide derivatives are known to inhibit 5-LOX or COX enzymes, but specific activity against 12-LOX is less common [1]. This potential polypharmacology could be advantageous in certain therapeutic areas, such as inflammation or cancer, where multi-target modulation is beneficial.

Lipoxygenase inhibition inflammation platelet 12-LOX

High-Value Research and Industrial Applications for N-(sec-butyl)-4-propoxybenzamide


Target Validation and Probe Development for PDE7A-Mediated Pathways

Due to its potent and selective inhibition of PDE7A (IC50 = 1.40 nM) with >2,200-fold selectivity over PDE5A and >900-fold over PDE3A [1], N-(sec-butyl)-4-propoxybenzamide serves as an ideal chemical probe for dissecting cAMP signaling pathways in neurological and inflammatory disease models. Its favorable CNS physicochemical properties (LogP 3.50, MW 235.32) [2] further support its use in in vivo studies requiring brain penetration. Researchers can confidently attribute observed phenotypic effects to PDE7A modulation without significant confounding off-target activity on related phosphodiesterases.

Selective CES1 Inhibition for Drug Metabolism Studies

The compound's 13-fold selectivity for CES1 (IC50 = 47 nM) over CES2 (IC50 = 610 nM) [3] makes it a valuable tool for investigating CES1-specific contributions to the hydrolysis of ester-containing prodrugs and xenobiotics. This selectivity profile allows for more precise studies of CES1's role in the metabolism of clinically relevant drugs like clopidogrel, oseltamivir, and irinotecan, aiding in the prediction of drug-drug interactions and inter-individual variability in drug response.

CNS Drug Discovery Lead Optimization

With a molecular weight of 235.32 g/mol and a LogP of 3.50 [2], N-(sec-butyl)-4-propoxybenzamide is an attractive starting point for lead optimization programs focused on CNS disorders. Its physicochemical profile predicts good passive permeability across the blood-brain barrier, a critical requirement for CNS therapeutics. The absence of AChE inhibitory activity further de-risks the compound for neurological applications by minimizing the potential for cholinergic side effects. The benzamide scaffold is also highly amenable to medicinal chemistry optimization, allowing for rapid exploration of SAR to improve potency, selectivity, and pharmacokinetic properties.

Multi-Target Profiling in Inflammation and Cancer Research

The compound's activity against platelet 12-lipoxygenase (at 30 µM) combined with its potent PDE7A and CES1 inhibition suggests a multi-target pharmacological profile that may be beneficial in complex diseases like cancer and chronic inflammation. Researchers can utilize N-(sec-butyl)-4-propoxybenzamide in phenotypic screening assays to explore the therapeutic potential of simultaneously modulating cAMP signaling, lipid metabolism, and drug activation pathways, providing a unique tool for polypharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(sec-butyl)-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.